2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Description
2-Chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a pyrrole-derived ketone featuring a 4-methoxyphenyl substituent at the 1-position and a chloroacetyl group at the 3-position of the pyrrole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing small-molecule inhibitors (e.g., USP14 inhibitors) and heterocyclic derivatives . Its structural uniqueness lies in the electron-donating methoxy group, which influences electronic properties and solubility compared to halogenated analogs.
Properties
IUPAC Name |
2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-8-14(15(18)9-16)11(2)17(10)12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHJRQFLDAYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedel-Crafts Acylation: : One common method to synthesize this compound involves the Friedel-Crafts acylation of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole with chloroacetyl chloride. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
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Pyrrole Functionalization: : Another approach involves the functionalization of the pyrrole ring. Starting with 2,5-dimethylpyrrole, the compound can be synthesized by introducing the 4-methoxyphenyl group through a palladium-catalyzed cross-coupling reaction, followed by chlorination of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Alcohols.
Substitution: Amines, thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the methoxyphenyl group in 2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one may enhance its interaction with biological targets involved in cancer pathways .
Neuroprotective Effects:
Pyrrole derivatives are also being investigated for their neuroprotective effects. Preliminary studies suggest that compounds like this compound could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Agricultural Applications
Herbicidal Properties:
The compound's structural features may confer herbicidal activity. Research into similar compounds has demonstrated their effectiveness against various weed species. The chlorinated and pyrrole functionalities can disrupt plant growth by inhibiting specific enzymatic pathways crucial for plant metabolism .
Pesticidal Activity:
Investigations into related pyrrole compounds have shown promise as insecticides and fungicides. The ability to modulate biological pathways in pests suggests that this compound could be developed into a novel pesticide formulation .
Material Science Applications
Synthesis of Functional Materials:
The compound's unique chemical structure allows for its use as a building block in the synthesis of advanced materials. Its reactivity can be harnessed to create polymers or nanomaterials with specific properties for applications in electronics or photonics .
Case Study 1: Anticancer Research
A study published in PubMed Central explored the anticancer properties of pyrrole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Herbicide Development
Research conducted on pyrrole-based herbicides demonstrated effective control of several weed species. Field trials indicated that formulations containing chlorinated pyrroles provided better weed management compared to traditional herbicides, highlighting the agricultural potential of this compound .
Mechanism of Action
The mechanism by which 2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Substituent Variations on the Aromatic Ring
2-Chloro-1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Molecular Formula: C₁₄H₁₃Cl₂NO
- Molecular Weight : 282.16 g/mol
- Key Differences : Replacing the methoxy group with a chloro substituent increases electronegativity and lipophilicity. The chloro group reduces solubility in polar solvents compared to the methoxy analog. This compound is used in synthetic routes requiring halogenated intermediates .
2-Chloro-1-[1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Molecular Formula: C₁₅H₁₅ClFNO
- Molecular Weight : 279.74 g/mol
- Key Differences : The fluorine atom enhances metabolic stability and bioavailability, while the methyl group adds steric bulk. This combination is advantageous in drug design for improving target binding and pharmacokinetics .
2-Chloro-1-[1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Molecular Formula: C₁₆H₁₈ClNO₂
- Molecular Weight : 291.77 g/mol
- Ethoxy derivatives are explored for prolonged biological activity due to slower metabolic degradation .
2-Chloro-1-[1-(4-Trifluoromethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Molecular Formula: C₁₆H₁₄ClF₃NO
- Key Differences : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, enhancing electrophilicity and resistance to oxidation. Such analogs are prioritized in agrochemical and pharmaceutical applications for stability under harsh conditions .
Physicochemical Properties
*LogP values estimated based on substituent contributions.
Biological Activity
2-Chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 261.75 g/mol. The compound features a chloro group and a methoxyphenyl moiety attached to a pyrrole ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClNO |
| Molecular Weight | 261.75 g/mol |
| CAS Number | 300557-74-8 |
| Purity | ≥97% |
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole, including the target compound, exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been shown to interact with cellular signaling pathways that regulate cell survival and proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrrole derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation . Although specific data on this compound is limited, it is hypothesized that it may exhibit similar mechanisms due to structural similarities.
Antimicrobial Activity
Pyrrole derivatives are recognized for their antimicrobial properties. The presence of the chloro and methoxy groups enhances the lipophilicity of the compound, which may facilitate membrane penetration and increase its efficacy against various pathogens.
Research Findings : A comparative study on various pyrrole derivatives revealed that those with electron-withdrawing groups (like chlorine) displayed enhanced activity against Gram-positive bacteria . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, including cancer and autoimmune disorders. Compounds derived from pyrroles have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Evidence : In vitro studies have shown that certain pyrrole-based compounds reduced the secretion of TNF-alpha and IL-6 in macrophages, indicating their potential as therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research indicates that modifications on the pyrrole ring and substituents can significantly influence pharmacological properties.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (Cl) | Increases antimicrobial activity |
| Methoxy group | Enhances lipophilicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically begins with the formation of the pyrrole core via Paal-Knorr cyclization, followed by halogenation and Friedel-Crafts acylation. Key steps include:
- Pyrrole ring formation : React 4-methoxyaniline with acetylacetone under acidic conditions to generate the 2,5-dimethylpyrrole intermediate.
- Chloroacetylation : Introduce the chloroacetyl group using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect aromatic proton signals for the 4-methoxyphenyl group (δ 6.8–7.3 ppm, doublet), pyrrole methyl groups (δ 2.1–2.3 ppm, singlet), and the chloroacetyl methylene (δ 4.2–4.5 ppm, singlet).
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 195–200 ppm, while the pyrrole carbons resonate at δ 110–130 ppm .
Q. What experimental methods are recommended to determine physicochemical properties (e.g., solubility, melting point)?
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min. Predicted melting points range from 120–140°C based on analogs .
- Solubility : Perform equilibrium solubility studies in DMSO, ethanol, and water (pH 1–13) using HPLC quantification. The compound is expected to exhibit higher solubility in organic solvents (logP ~3.5) due to hydrophobic substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed and predicted physicochemical properties (e.g., solubility, melting point)?
- Case Study : If experimental solubility deviates from computational predictions (e.g., COSMO-RS simulations), evaluate crystal packing via X-ray crystallography. Polymorphic forms or hydrogen bonding (e.g., C=O⋯H interactions) may alter solubility .
- Thermodynamic Analysis : Compare DSC data with computational predictions (e.g., Gaussian-based lattice energy calculations) to identify discrepancies caused by crystal defects or impurities .
Q. What strategies enhance regioselectivity during halogenation or functionalization of the pyrrole core?
- Directing Groups : The 4-methoxyphenyl group acts as an electron-donating substituent, directing electrophilic substitution to the para position of the pyrrole ring. Use kinetic control (low temperature) to favor mono-halogenation .
- Catalytic Systems : Employ Pd-catalyzed C-H activation for selective functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids at the pyrrole C-3 position .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Biological Targets : Prioritize kinases or GPCRs due to the compound’s structural similarity to bioactive pyrrole derivatives .
- Assay Design :
- In vitro : Test inhibition of COX-2 or TNF-α production in macrophage cells (IC₅₀ determination).
- Docking Studies : Use AutoDock Vina to model interactions with the ATP-binding pocket of P38 MAP kinase .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions or metabolic pathways?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites. The chloroacetyl group shows high electrophilicity (Fukui indices >0.2) .
- Metabolism Prediction : Use SwissADME to predict cytochrome P450 metabolism. The methoxy group may undergo demethylation, forming a quinone intermediate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
